N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide
Description
This compound is a benzamide derivative featuring a 1,3-benzoxazole core linked via an ethenyl spacer to a para-substituted phenyl group, which is further connected to a 2,6-difluorobenzamide moiety. The 2,6-difluorobenzamide group enhances metabolic stability and lipophilicity, which are critical for bioavailability and target binding in pesticidal or pharmaceutical contexts .
Properties
IUPAC Name |
N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N2O2/c23-16-4-3-5-17(24)21(16)22(27)25-15-11-8-14(9-12-15)10-13-20-26-18-6-1-2-7-19(18)28-20/h1-13H,(H,25,27)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYQHBKGMDYQOB-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoxazole Moiety: This step involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring.
Ethenylation: The benzoxazole derivative is then subjected to a Wittig reaction with an appropriate aldehyde to introduce the ethenyl group.
Coupling with Difluorobenzamide: The final step involves the coupling of the ethenylated benzoxazole with 2,6-difluorobenzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that benzoxazole derivatives, including N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide, exhibit significant antimicrobial properties. A study on related benzoxazole compounds demonstrated their effectiveness against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein function .
Case Study: Antimicrobial Screening
1.2 Antiprotozoal Activity
The compound has also shown potential as an antiprotozoal agent. In vitro studies have indicated that certain derivatives of benzoxazole can inhibit the growth of protozoan parasites responsible for diseases such as malaria and leishmaniasis. The structural modifications in this compound may enhance its efficacy against these pathogens .
Cancer Research
2.1 Anticancer Properties
Benzoxazole derivatives are being investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the difluoro group is hypothesized to enhance the compound's interaction with biological targets involved in cell proliferation and survival .
Case Study: Cytotoxicity Assessment
Mechanism of Action
The mechanism of action of N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The difluorobenzamide group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Antifungal/Antibacterial Benzoylurea Derivatives (Compounds 4h–4m)
These derivatives, such as N-(3-(((2-chloro-5-methoxypyrimidin-4-yl)thio)phenyl)carbamoyl)-2,6-difluorobenzamide (4h) , feature a pyrimidine-thiophenyl group instead of benzoxazole.
- Activity : Exhibit broad-spectrum antifungal and antibacterial effects. Substituents on the pyrimidine ring (e.g., chloro, bromo, difluoromethyl) modulate potency. For example, compound 4j (5-bromo substitution) shows higher activity against Candida albicans than 4h .
- Key Difference : The pyrimidine-thio linkage in these compounds allows for variable hydrogen bonding and steric effects, unlike the planar benzoxazole-ethenyl system in the target compound, which may favor DNA intercalation or kinase inhibition .
Kinase-Inhibiting Analogues (e.g., Ponatinib Derivatives)
Compounds like 19-[(1E)-2-(2,6-dimethylphenyl)ethenyl]-N-[4-(dimethylphosphoryl)phenyl]-2-(propan-2-yl)-9H-purin-6-amine share the ethenyl spacer but use purine or pyrimidine cores instead of benzoxazole.
- Activity : Inhibit ABL1 kinase (IC50 = 3.58–15.8 nM) via interactions with the kinase’s hydrophobic pocket. The 2,6-dimethylphenyl group provides metabolic stability by restricting conformational freedom .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Biological Activity
N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a benzoxazole moiety and difluorobenzamide, which may contribute to its pharmacological properties.
Structural Characteristics
The molecular formula of this compound is . The compound's structure can be broken down into several key components:
- Benzoxazole Moiety : This heterocyclic structure is known for its biological activity, including antimicrobial and anticancer properties.
- Difluorobenzamide Group : The presence of fluorine atoms can enhance lipophilicity and bioactivity.
Anticancer Properties
Research indicates that compounds containing benzoxazole derivatives may exhibit significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The proposed mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
Preliminary evaluations suggest that this compound may also possess antimicrobial properties. Studies comparing it with known antimicrobial agents indicate that it exhibits activity against several strains of bacteria, including Staphylococcus aureus. The difluoro substitution is believed to enhance its effectiveness by altering membrane permeability or inhibiting key bacterial enzymes.
While detailed mechanisms remain to be fully elucidated, initial findings suggest that the compound may interact with specific biological targets:
- FtsZ Protein Inhibition : Similar compounds have been noted for their ability to inhibit the FtsZ protein, a crucial component in bacterial cell division. Molecular docking studies indicate potential binding sites that could disrupt FtsZ polymerization.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to increased ROS levels and subsequent apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against S. aureus | |
| FtsZ Inhibition | Potential disruptor of bacterial division |
Future Directions
Further research is essential to explore the full potential of this compound. Key areas for future investigation include:
- In Vivo Studies : Assessing the efficacy and safety profile in animal models.
- Mechanistic Studies : Elucidating specific molecular interactions and pathways involved in its biological activity.
- Derivatives Development : Synthesizing analogs to improve potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
